The compound 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone is a complex organic molecule notable for its unique bicyclic structure and potential biological activities. This compound features a bicyclo[2.2.1]heptene framework, which contributes to its rigidity and diverse chemical interactions. The presence of the piperazine moiety enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
The systematic name of this compound is derived from its structural components, which include a bicyclo[2.2.1]hept-5-en-2-ylmethyl group attached to a piperazine ring, along with a phenylmethanone moiety. The molecular formula is with a molecular weight of approximately 360.88 g/mol . The InChI key for this compound is NFKLZXLSUYXVJK-UHFFFAOYSA-N, and the canonical SMILES notation is C1CN(CCN1CC2CC3CC2C=C3)C(=O)COC4=CC=C(C=C4)Cl .
This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including antipsychotic and antidepressant effects. Its bicyclic structure may confer unique reactivity and biological properties compared to simpler piperazine derivatives.
The synthesis of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone typically involves multi-step synthetic routes that integrate various functional groups into the final product. These methods may include:
Optimization of these synthetic routes is crucial for enhancing yield and purity, especially for potential industrial applications.
The molecular structure of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone can be represented as follows:
This structural complexity suggests potential for varied reactivity and biological activity due to the interactions between different functional groups present in the compound .
The compound may participate in various chemical reactions typical of piperazine derivatives and bicyclic compounds, including:
These reactions highlight the reactivity patterns expected from both the bicyclic and piperazine components of the molecule .
The physical properties of this compound include:
| Property | Value |
|---|---|
| Molecular Weight | 360.88 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| Appearance | Not specified |
Chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under standard conditions |
| Reactivity | Reactive towards nucleophiles and electrophiles |
Detailed studies on solubility and stability under various conditions are needed to fully characterize these properties .
The applications of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone span several fields:
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: